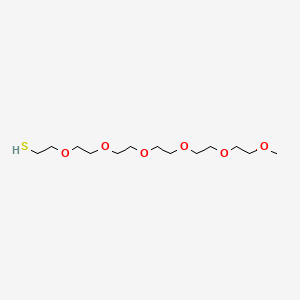

m-PEG6-tiol

Descripción general

Descripción

m-PEG6-thiol: is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system. The compound consists of a PEG chain with six ethylene glycol units and a thiol group at one end, which allows it to form stable bonds with various targets .

Aplicaciones Científicas De Investigación

Chemistry: m-PEG6-thiol is widely used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins in chemical biology research .

Biology: In biological research, m-PEG6-thiol is used to modify biomolecules, enhancing their solubility and stability. It is also used in the development of drug delivery systems .

Medicine: m-PEG6-thiol is utilized in the design of therapeutic agents, particularly in targeted protein degradation therapies. It helps in the development of drugs that can selectively degrade disease-causing proteins .

Industry: In the industrial sector, m-PEG6-thiol is used in the production of advanced materials and coatings. Its ability to form stable bonds with various surfaces makes it valuable in material science .

Mecanismo De Acción

Target of Action

m-PEG6-thiol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of molecules designed to degrade specific proteins within cells. They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of m-PEG6-thiol involves its interaction with its targets, leading to changes in the target proteins. As a PROTAC linker , m-PEG6-thiol connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This connection allows the PROTAC molecule to bring the target protein and the E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. This ubiquitination signals for the protein’s degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by m-PEG6-thiol is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, m-PEG6-thiol (as part of a PROTAC molecule) can selectively degrade specific proteins .

Result of Action

The result of m-PEG6-thiol’s action is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific target protein being degraded. For example, degrading a protein that is overexpressed in cancer cells could potentially inhibit the growth of the cancer.

Action Environment

The action of m-PEG6-thiol can be influenced by various environmental factors. For instance, the efficiency of protein degradation could potentially be affected by the concentration of the PROTAC molecule, the abundance of the target protein and E3 ubiquitin ligase, and the activity of the proteasome. Additionally, the hydrophilic PEG spacer in m-PEG6-thiol increases its solubility in aqueous media , which could influence its action, efficacy, and stability in different environments.

Análisis Bioquímico

Biochemical Properties

m-PEG6-thiol plays a significant role in biochemical reactions, particularly in the field of protein modification and drug delivery. The thiol group in m-PEG6-thiol can form stable thioether bonds with maleimide groups, making it an excellent linker for bioconjugation . It interacts with various enzymes, proteins, and other biomolecules, including E3 ubiquitin ligases and target proteins in PROTAC (Proteolysis Targeting Chimeras) systems . These interactions facilitate the selective degradation of target proteins, thereby modulating cellular processes.

Cellular Effects

m-PEG6-thiol influences various cellular processes by modifying the surface properties of nanoparticles and proteins. It enhances the biocompatibility and reduces the cytotoxicity of gold nanoparticles, making them suitable for biomedical applications . Additionally, m-PEG6-thiol can affect cell signaling pathways, gene expression, and cellular metabolism by altering the interactions between modified proteins and cellular receptors .

Molecular Mechanism

The molecular mechanism of m-PEG6-thiol involves its ability to form covalent bonds with thiol-reactive groups on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the target protein . In PROTAC systems, m-PEG6-thiol acts as a linker that brings the target protein and E3 ubiquitin ligase into proximity, promoting the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-PEG6-thiol can change over time due to its stability and degradation properties. m-PEG6-thiol is relatively stable when stored under nitrogen at low temperatures, but it can undergo oxidation when exposed to air . Long-term studies have shown that PEGylated nanoparticles maintain their stability and functionality over extended periods, although some degradation may occur .

Dosage Effects in Animal Models

The effects of m-PEG6-thiol in animal models vary with different dosages. At low doses, m-PEG6-thiol-modified nanoparticles exhibit minimal toxicity and are well-tolerated . At higher doses, there may be adverse effects, including potential toxicity and immune responses . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

m-PEG6-thiol is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. In PROTAC systems, m-PEG6-thiol facilitates the ubiquitination and degradation of target proteins, affecting metabolic flux and metabolite levels . Additionally, its PEGylation properties can influence the pharmacokinetics and biodistribution of conjugated molecules .

Transport and Distribution

Within cells and tissues, m-PEG6-thiol is transported and distributed through interactions with transporters and binding proteins. Its PEGylation properties enhance the solubility and stability of conjugated molecules, allowing for efficient transport and accumulation in target tissues . This property is particularly useful in drug delivery systems, where m-PEG6-thiol-modified nanoparticles can achieve targeted delivery and controlled release of therapeutic agents .

Subcellular Localization

The subcellular localization of m-PEG6-thiol depends on its conjugation with specific targeting signals or post-translational modifications. It can be directed to specific compartments or organelles within the cell, influencing its activity and function . For example, m-PEG6-thiol-modified nanoparticles can be targeted to lysosomes or mitochondria, where they can exert their therapeutic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG6-thiol typically involves the reaction of a PEG6 precursor with a thiolating agent. The process can be summarized as follows:

PEGylation: The PEG6 precursor is reacted with a thiolating agent such as 2-mercaptoethanol under controlled conditions.

Purification: The resulting product is purified using techniques like column chromatography to obtain high purity m-PEG6-thiol

Industrial Production Methods: Industrial production of m-PEG6-thiol follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of PEG6 precursor are reacted with thiolating agents in industrial reactors.

Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure high purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions: m-PEG6-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The thiol group can participate in substitution reactions with electrophiles.

Addition: The thiol group can add to double bonds in alkenes

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Substitution: Alkyl halides or acyl chlorides are common electrophiles for substitution reactions.

Addition: Alkenes or alkynes can react with the thiol group under mild conditions

Major Products:

Disulfides: Formed from oxidation reactions.

Thioethers: Result from substitution reactions.

Thiol-ene Adducts: Produced from addition reactions

Comparación Con Compuestos Similares

m-PEG4-thiol: A shorter PEG chain with similar properties but different solubility and stability characteristics.

m-PEG8-thiol: A longer PEG chain that offers enhanced solubility but may have different reactivity.

m-PEG12-thiol: An even longer PEG chain with further improved solubility and stability

Uniqueness: m-PEG6-thiol strikes a balance between solubility and reactivity, making it a versatile linker for various applications. Its six-unit PEG chain provides sufficient flexibility and hydrophilicity, while the thiol group ensures strong covalent bonding with target molecules .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O6S/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11-19-12-13-20/h20H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNSUDTWFXNQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694786 | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecane-19-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441771-60-4 | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecane-19-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

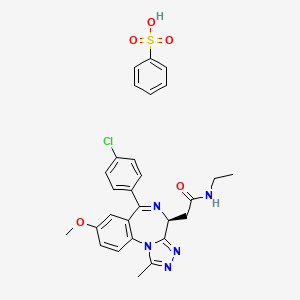

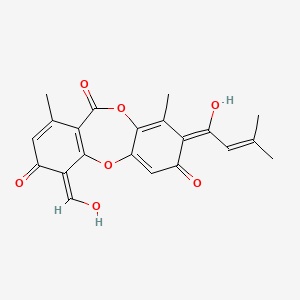

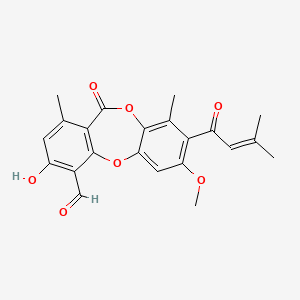

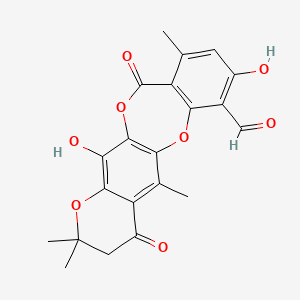

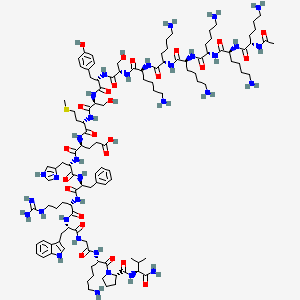

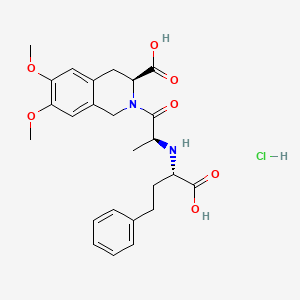

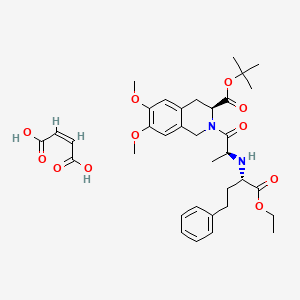

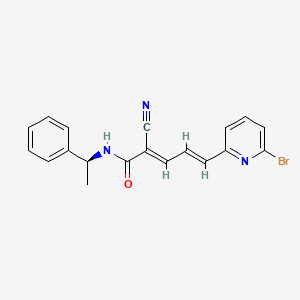

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)